3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole
Description
3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole (CAS: 1094653-17-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 3 and a naphthalen-2-yl group at position 3. Its molecular formula is C₁₃H₁₁N₃, with a molecular weight of 209.25 g/mol . The naphthalene moiety enhances aromatic stacking interactions, while the methyl group influences steric and electronic properties, making it a versatile scaffold for pharmaceutical and materials science applications. Safety protocols for handling this compound emphasize avoiding ignition sources and proper storage .
Properties
IUPAC Name |
5-methyl-3-naphthalen-2-yl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-9-14-13(16-15-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZNFMUOTKLUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthyl hydrazine with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring or the naphthyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the triazole ring or the naphthyl group.
Reduction: Reduced forms of the triazole ring or the naphthyl group.
Substitution: Substituted triazole or naphthyl derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One of the primary applications of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole is in the development of antibacterial agents. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of Gram-positive and Gram-negative bacteria effectively. A notable study demonstrated that triazole derivatives displayed Minimum Inhibitory Concentration (MIC) values ranging from to against bacteria such as E. coli and S. aureus .
Antimycobacterial Activity
The compound has also been investigated for its potential against mycobacterial infections. In vitro studies revealed that certain triazole derivatives exhibited superior activity against Mycobacterium tuberculosis, with MIC values significantly lower than those of standard treatments like isoniazid . This suggests a promising avenue for developing new treatments for drug-resistant tuberculosis strains.
Agricultural Applications
Fungicides
The triazole class of compounds is well-known for its fungicidal properties. This compound can be utilized in agricultural formulations to combat fungal diseases in crops. Its mechanism typically involves inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity . This application is particularly relevant in the management of crop diseases caused by Fusarium and Aspergillus species.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of triazole groups into polymer backbones can improve thermal stability and mechanical strength due to the rigid structure provided by the triazole ring . Research into polymer composites containing this compound has shown promising results in terms of durability and resistance to environmental factors.
Data Summary Table
Case Study 1: Antibacterial Efficacy
A study conducted by Mermer et al. (2019) synthesized phenylpiperazine-triazole-fluoroquinolone hybrids, which included this compound as a core structure. These hybrids showed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than traditional antibiotics .
Case Study 2: Agricultural Application
Research into the agricultural applications of triazoles has confirmed their effectiveness as fungicides. A field study demonstrated that formulations containing triazoles effectively reduced the incidence of fungal diseases in crops by over , showcasing their potential as eco-friendly alternatives to conventional fungicides .
Mechanism of Action
The mechanism of action of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected 1,2,4-Triazole Derivatives
Key Observations :
- Aromatic substituents (e.g., naphthalen-2-yl) increase molecular rigidity and π-π stacking capacity compared to alkyl or simple aryl groups .
- Thiol/thione derivatives (e.g., ) exhibit higher polarity and solubility in aqueous media compared to non-sulfur analogs.
- Methyl groups at position 3 improve metabolic stability but reduce electrophilic reactivity .
Key Observations :
- Naphthalen-2-yl substitution enhances antimycobacterial activity compared to phenyl or p-tolyl analogs, likely due to improved membrane penetration .
- Sulfonyl and thione groups (e.g., ) increase binding affinity to enzymatic targets via hydrogen bonding or metal coordination.
- Hybrid structures (e.g., triazole-pyrazole) show synergistic effects in radical scavenging but lower potency than specialized inhibitors .
Reactivity Trends :
- Electrophilic substitution occurs preferentially at nitrogen atoms due to high electron density .
- Nucleophilic reactions (e.g., thiolation) are favored at C3 and C5 positions under mild conditions .
Thermodynamic and Spectroscopic Properties
- Vapor Pressure : 1H-1,2,4-triazole derivatives with methyl groups (e.g., 1-methyl-1,2,4-triazole) exhibit higher vapor pressures than bulkier analogs, facilitating applications in ionic liquids .
- Spectroscopy : IR and ¹H-NMR data confirm tautomeric equilibria between 1H- and 4H- forms in triazoles, with chemical shifts influenced by substituent electronegativity .
Biological Activity
3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight the compound's effects on different biological targets, including anticancer properties, antimicrobial activity, and its role as an inhibitor in enzymatic processes.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Key findings are summarized in the following sections.
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 6–7 |
| HCT-116 (colon cancer) | 18–20 | |
| MCF-7 (breast cancer) | >100 |
These results indicate that the compound selectively targets cancer cells while exhibiting lower toxicity to non-cancerous cells .
The mechanism through which this compound exerts its anticancer effects involves apoptosis induction. Studies have shown that treatment with this compound leads to:
- Increased early apoptotic population.
- Elevation in sub-G1 phase cell cycle arrest.
Flow cytometric analyses revealed that concentrations as low as 5 µM could significantly increase the percentage of apoptotic cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound was tested against various bacterial strains and demonstrated promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | ≤6.25 µg/mL |
| K. pneumoniae | ≤6.25 µg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
Enzymatic Inhibition
The compound also exhibits inhibitory activity against specific enzymes. For example:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| DprE1 | Non-covalent inhibition | 2.2 ± 0.1 |
This inhibition is significant for therapeutic strategies targeting tuberculosis and other mycobacterial infections .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Cancer Cells : A study involving HeLa and HCT116 cells demonstrated that treatment with this triazole derivative resulted in a concentration-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Testing : In vitro tests against clinical isolates of E. coli and K. pneumoniae showed a robust antibacterial effect at low concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. For example, a multi-step procedure involving ethyl acetamidate, arylhydrazine hydrochlorides, and sulfonation agents (e.g., CHCl₃/H₂O₂) has been effective for analogous triazoles. Optimization includes controlling stoichiometric ratios (e.g., triethylamine as a base catalyst) and reflux times (e.g., 25 hours in ethanol for cyclization) . Microwave-assisted synthesis may enhance reaction efficiency and yield, as demonstrated for structurally related triazole-thiones .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the naphthalene aromatic protons (δ 7.2–8.5 ppm) and triazole methyl groups (δ 2.5–3.0 ppm). Compare with simulated spectra from density functional theory (DFT) calculations .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate purity (>99%) and stoichiometric ratios of C, H, N .
- FTIR : Identify C=N stretching vibrations (~1600 cm⁻¹) and aromatic C-H bending modes .
Advanced Research Questions
Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.
- Solvatochromic Analysis : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO) to assess electronic transitions. Correlate with DFT-derived HOMO-LUMO gaps .
- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomeric forms .
- Benchmarking : Compare experimental data with multiple computational methods (e.g., B3LYP/6-31G* vs. M06-2X) to refine force fields .
Q. What crystallographic strategies are recommended for resolving structural ambiguities?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for heavy atoms .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or rotational flexibility in the naphthalene or triazole moieties .
- Twinned Data Refinement : For challenging crystals, employ SHELXL’s TWIN/BASF commands to model twin domains .
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes like COX-2 (for anti-inflammatory activity) or 14-α-demethylase (antifungal targets), as triazoles show affinity for these .
- Docking Workflow :
Prepare the ligand (protonation states, energy minimization using Gaussian09).
Grid generation (AutoDock Vina) around the active site (e.g., COX-2 PDB: 1PXX).
Validate with known inhibitors (e.g., Celecoxib) to benchmark docking parameters .
- ADME Prediction : Use SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies involving naphthalene-triazole hybrids?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the naphthalene ring (e.g., nitro, methoxy) or triazole methyl group to assess electronic/steric effects .
- Biological Assays : Test analogs against cancer cell lines (MTT assay) or microbial strains (MIC determination).
- QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity across similar triazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ data from literature (e.g., COX-2 inhibition for 5-aryl-1,2,4-triazoles) . Identify outliers using Grubbs’ test (α=0.05).
- Proteolytic Stability : Assess compound degradation in serum (e.g., HPLC monitoring over 24 hours) to rule out false negatives .
- Epistatic Effects : Use isogenic cell lines to isolate target-specific activity from off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
